molecular formula C16H15N5O B15011524 N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide

N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide

Cat. No.: B15011524
M. Wt: 293.32 g/mol
InChI Key: OKDHXETVDREEDW-SFQUDFHCSA-N
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Description

N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole moiety linked to a benzohydrazide group through a propan-2-ylidene bridge.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino]benzamide

InChI

InChI=1S/C16H15N5O/c1-12(17-19-16(22)13-7-3-2-4-8-13)11-21-15-10-6-5-9-14(15)18-20-21/h2-10H,11H2,1H3,(H,19,22)/b17-12+

InChI Key

OKDHXETVDREEDW-SFQUDFHCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/CN2C3=CC=CC=C3N=N2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of benzotriazole with benzohydrazide under specific reaction conditions. One common method involves the reaction of benzotriazole with an appropriate aldehyde or ketone to form the corresponding hydrazone, which is then further reacted with benzohydrazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts or acidic/basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical processes. Additionally, the hydrazide group can form hydrogen bonds and other interactions with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(2,3-DIMETHOXYBENZYLIDENE)ACETOHYDRAZIDE
  • HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Uniqueness

N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]BENZOHYDRAZIDE is unique due to its specific structure, which combines the benzotriazole and benzohydrazide moieties. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the propan-2-ylidene bridge may influence its reactivity and interactions with other molecules.

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